molecular formula C15H9IN2O5 B11099100 (4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11099100
M. Wt: 424.15 g/mol
InChI Key: SBPDMHVNOMEGDS-XFFZJAGNSA-N
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Description

4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound with the molecular formula C15H9IN2O5 and a molecular weight of 424.15 g/mol . This compound features a unique structure that includes an oxazole ring, a nitrophenyl group, and a furyl group with an iodine substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Furyl Group: The furyl group is typically synthesized through the iodination of furan.

    Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving a nitrile and an aldehyde.

    Coupling Reactions: The furyl and oxazole intermediates are then coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine substituent on the furyl group can be replaced through nucleophilic substitution reactions using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and furyl-substituted molecules. Compared to these compounds, 4-[(Z)-1-(5-IODO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 4-[(Z)-1-(5-BROMO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE
  • 4-[(Z)-1-(5-CHLORO-2-FURYL)METHYLIDENE]-2-(4-METHYL-3-NITROPHENYL)-1,3-OXAZOL-5-ONE

These compounds share structural similarities but differ in their halogen substituents, which can significantly impact their reactivity and applications.

Properties

Molecular Formula

C15H9IN2O5

Molecular Weight

424.15 g/mol

IUPAC Name

(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C15H9IN2O5/c1-8-2-3-9(6-12(8)18(20)21)14-17-11(15(19)23-14)7-10-4-5-13(16)22-10/h2-7H,1H3/b11-7-

InChI Key

SBPDMHVNOMEGDS-XFFZJAGNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=C(O3)I)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=C(O3)I)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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